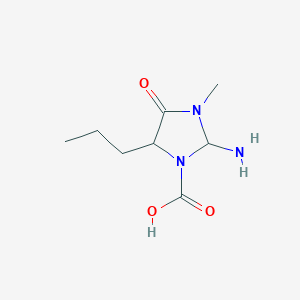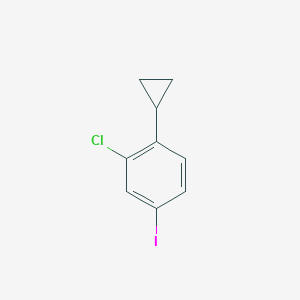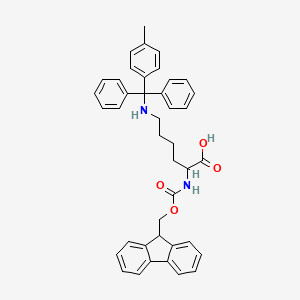
Nalpha-Fmoc-Nepsilon-(4-methyltrityl)-D-lysine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Lys(Mtt)-OH: is a derivative of lysine, an essential amino acid, used primarily in solid-phase peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) group protecting the alpha-amino group and a 4-methyltrityl (Mtt) group protecting the epsilon-amino group of lysine. These protecting groups are crucial in peptide synthesis as they prevent unwanted side reactions during the stepwise assembly of peptides.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Lys(Mtt)-OH typically involves the protection of the lysine molecule. The alpha-amino group is protected with the Fmoc group, while the epsilon-amino group is protected with the Mtt group. The process generally includes:
Fmoc Protection: The alpha-amino group of lysine is reacted with Fmoc chloride in the presence of a base such as sodium carbonate or triethylamine.
Mtt Protection: The epsilon-amino group is then protected by reacting with 4-methyltrityl chloride in the presence of a base like pyridine.
Industrial Production Methods: Industrial production of Fmoc-Lys(Mtt)-OH follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
化学反应分析
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the Mtt group can be removed using mild acid conditions, typically 1% trifluoroacetic acid (TFA) in dichloromethane (DCM).
Coupling Reactions: The compound can undergo peptide bond formation with other amino acids or peptides using coupling reagents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (N,N’-Diisopropylcarbodiimide).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal; 1% TFA in DCM for Mtt removal.
Coupling: HBTU, DIC, or other carbodiimides in the presence of a base like N-methylmorpholine (NMM).
Major Products:
Deprotected Lysine: Removal of Fmoc and Mtt groups yields free lysine.
Peptide Chains: Coupling reactions result in the formation of peptide chains with lysine residues.
科学研究应用
Chemistry:
Peptide Synthesis: Fmoc-Lys(Mtt)-OH is extensively used in the synthesis of peptides and proteins, allowing for the selective protection and deprotection of amino groups during the assembly process.
Biology:
Protein Engineering: The compound is used in the design and synthesis of modified proteins for research purposes, including the study of protein-protein interactions and enzyme functions.
Medicine:
Drug Development: It is utilized in the synthesis of peptide-based drugs and therapeutic agents, particularly in the development of targeted therapies and vaccines.
Industry:
Biotechnology: Fmoc-Lys(Mtt)-OH is employed in the production of synthetic peptides for use in diagnostics, therapeutics, and as research tools in various biotechnological applications.
作用机制
The primary function of Fmoc-Lys(Mtt)-OH in peptide synthesis is to protect the amino groups of lysine during the stepwise assembly of peptides. The Fmoc group protects the alpha-amino group, preventing it from reacting during coupling steps. The Mtt group protects the epsilon-amino group, allowing for selective deprotection and subsequent functionalization or elongation of the peptide chain. The protecting groups are removed under specific conditions, enabling the formation of peptide bonds without unwanted side reactions.
相似化合物的比较
Fmoc-Lys(Boc)-OH: Similar to Fmoc-Lys(Mtt)-OH but uses a tert-butyloxycarbonyl (Boc) group for epsilon-amino protection.
Fmoc-Lys(Dde)-OH: Uses a 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl (Dde) group for epsilon-amino protection.
Fmoc-Lys(ivDde)-OH: Uses an ivDde group for epsilon-amino protection.
Uniqueness:
Selective Deprotection: The Mtt group in Fmoc-Lys(Mtt)-OH allows for selective deprotection under mild acidic conditions, which is advantageous in multi-step peptide synthesis where selective removal of protecting groups is required.
Stability: The Mtt group provides stability during the synthesis process, reducing the risk of premature deprotection and side reactions.
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4-methylphenyl)-diphenylmethyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H40N2O4/c1-29-23-25-32(26-24-29)41(30-14-4-2-5-15-30,31-16-6-3-7-17-31)42-27-13-12-22-38(39(44)45)43-40(46)47-28-37-35-20-10-8-18-33(35)34-19-9-11-21-36(34)37/h2-11,14-21,23-26,37-38,42H,12-13,22,27-28H2,1H3,(H,43,46)(H,44,45) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPTNAIDIXCOZAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H40N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
624.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-(ethoxymethyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12813588.png)
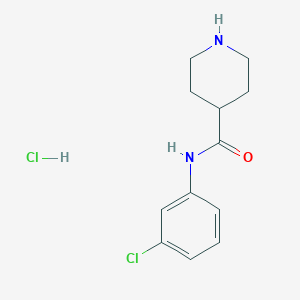
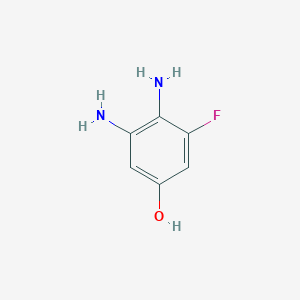
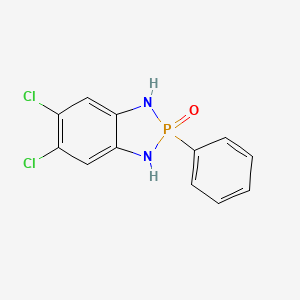
![2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(3S,4S,6S)-3,4,5-trihydroxy-6-[[(2S,3R,5S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12813615.png)

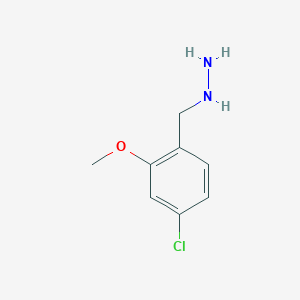
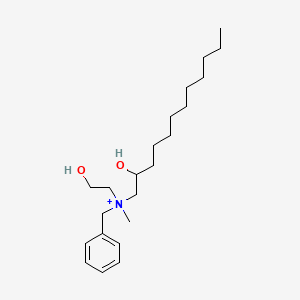
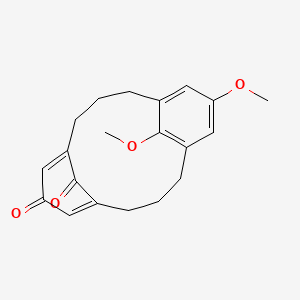
![1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B12813665.png)

![(4R,5S,6S)-3-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid sodium, ZD-443 sodium](/img/structure/B12813690.png)
